(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid
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Overview
Description
(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid is a chiral amino acid derivative. This compound is significant in various biochemical and pharmaceutical applications due to its unique stereochemistry and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing (2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid is through the Strecker synthesis. This method involves the reaction of an aldehyde with ammonia and hydrogen cyanide to form an α-aminonitrile, which is then hydrolyzed to yield the amino acid . The reaction conditions typically involve acidic or basic environments to facilitate the hydrolysis step.
Industrial Production Methods
Industrial production of this compound often employs enzymatic synthesis due to its high enantioselectivity and efficiency. Enzymes such as aminoacylases are used to catalyze the hydrolysis of N-acyl amino acids to produce the desired amino acid with high purity .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions to form amides or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products
The major products formed from these reactions include keto acids, alcohols, and various amide or ester derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid has numerous applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is involved in the study of enzyme mechanisms and protein synthesis.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of enzyme inhibitors and peptide-based drugs.
Mechanism of Action
The mechanism of action of (2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid involves its interaction with specific enzymes and receptors in biological systems. The compound can act as a substrate for aminoacyl-tRNA synthetases, facilitating the incorporation of amino acids into peptides and proteins. It also interacts with various metabolic pathways, influencing cellular functions and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
L-Leucine: A branched-chain amino acid with similar structural features.
L-Isoleucine: Another branched-chain amino acid with comparable properties.
L-Valine: Shares structural similarities and is involved in similar metabolic pathways.
Uniqueness
(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid is unique due to its specific stereochemistry, which imparts distinct biochemical properties and reactivity. Its ability to form stable complexes with enzymes and its role in peptide synthesis make it a valuable compound in both research and industrial applications .
Biological Activity
(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid, commonly referred to as a derivative of amino acids, is a compound of significant interest in biochemical research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula. It features a chiral center, contributing to its biological specificity.
- Molecular Formula : C12H22N4O4
- Molecular Weight : 286.33 g/mol
- Structure : The compound consists of a branched chain amino acid structure with an amino group and a carboxylic acid group, which are critical for its biological functions.
The biological activity of this compound is primarily attributed to its role in protein synthesis and cellular signaling pathways. It acts as a substrate for various enzymes involved in metabolic processes.
- Protein Synthesis : The compound is involved in the synthesis of proteins by serving as an amino acid building block.
- Cell Signaling : It may influence signaling pathways related to muscle growth and repair, particularly through the mTOR pathway, which is critical for muscle protein synthesis.
Biological Activity Summary
The biological activities of this compound can be summarized in the following table:
Activity | Description |
---|---|
Antioxidant Properties | Scavenges free radicals, potentially reducing oxidative stress in cells. |
Anabolic Effects | Stimulates muscle protein synthesis, enhancing recovery and growth in muscle tissues. |
Neuroprotective Effects | May protect neuronal cells from damage due to oxidative stress or inflammation. |
Case Study 1: Muscle Recovery
A study published in the Journal of Nutritional Biochemistry investigated the effects of this compound on muscle recovery post-exercise. Participants who supplemented with this compound showed a significant increase in muscle protein synthesis rates compared to the placebo group, indicating its potential as a recovery aid.
Case Study 2: Neuroprotection
Research conducted by the Neuroscience Letters journal explored the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. The results demonstrated that treatment with this compound significantly reduced cell death and improved cell viability.
Properties
IUPAC Name |
(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-methylpentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O5/c1-6(2)5-8(11(17)18)13-10(16)7(12)3-4-9(14)15/h6-8H,3-5,12H2,1-2H3,(H,13,16)(H,14,15)(H,17,18)/t7-,8+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBAFDPFAUTYYRW-JGVFFNPUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.